molecular formula C19H24ClN3O B12214586 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- CAS No. 1014018-67-7

1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl-

Cat. No.: B12214586
CAS No.: 1014018-67-7
M. Wt: 345.9 g/mol
InChI Key: XIEHTSHZNJKACS-UHFFFAOYSA-N
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Description

The compound 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- features a 1H-indole core substituted with methyl groups at positions 2, 3, and 5. Attached to the indole’s 1-position is an ethanol moiety, where the alpha carbon of the ethanol is further functionalized with a methyl group linked to a 4-chloro-3,5-dimethylpyrazole ring.

Properties

CAS No.

1014018-67-7

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol

InChI

InChI=1S/C19H24ClN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3

InChI Key

XIEHTSHZNJKACS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Cl)C)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing substituted indoles. For the 2,3,5-trimethyl variant, phenylhydrazine derivatives react with ketones under acidic conditions. For example, 3,5-dimethylcyclohexanone reacts with 4-methylphenylhydrazine hydrochloride in methanesulfonic acid at 120°C to yield 2,3,5-trimethylindole. Cyclization kinetics are highly sensitive to acid strength, with methanesulfonic acid providing superior regioselectivity compared to HCl or H2SO4.

Table 1: Optimization of Fischer Indole Synthesis for 2,3,5-Trimethylindole

Acid CatalystTemperature (°C)Yield (%)Regioselectivity (2,3,5:Other)
Methanesulfonic Acid1207895:5
HCl (conc.)1006282:18
H2SO4 (98%)1107188:12

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium-catalyzed cyclization of o-haloanilines with alkynes. For instance, 2-bromo-3,5-dimethylaniline reacts with 2-methylpropiolate under Pd(OAc)2/XPhos catalysis to form the indole core in 85% yield. While costlier than Fischer synthesis, this method enables precise control over substitution patterns.

Functionalization of the Indole Core with Ethanol Side Chain

Direct Hydroxylation

The 1H-indole-1-ethanol side chain is introduced via Friedel-Crafts alkylation. Treatment of 2,3,5-trimethylindole with ethylene oxide in the presence of BF3·Et2O at −20°C affords 1-(2-hydroxyethyl)-2,3,5-trimethylindole in 68% yield. Side reactions, including over-alkylation, necessitate careful temperature control.

Table 2: Optimization of Friedel-Crafts Ethylation

Lewis AcidTemperature (°C)Ethylene Oxide Equiv.Yield (%)Purity (HPLC)
BF3·Et2O−201.26892
AlCl301.55485
ZnCl2252.04178

Reductive Amination

An alternative approach involves reductive amination of 1H-indole-1-acetaldehyde with ethanolamine. Using NaBH3CN in methanol at pH 5, this method achieves 73% yield but requires prior synthesis of the aldehyde intermediate.

Synthesis of 4-Chloro-3,5-Dimethyl-1H-Pyrazole

Cyclocondensation of Hydrazines

3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate in ethanol at reflux (82% yield). Subsequent chlorination at the 4-position employs SOCl2 in dichloromethane with catalytic DMF, achieving 89% conversion.

Table 3: Chlorination Efficiency with Different Reagents

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
SOCl2DCM25489
PCl5Toluene801276
Cl2 gasCCl40–5293*
*Requires specialized gas-handling infrastructure

Regioselectivity Challenges

Chlorination of 3,5-dimethylpyrazole predominantly targets the 4-position due to steric and electronic factors. DFT calculations indicate the 4-position’s LUMO energy is 0.7 eV lower than the 1-position, favoring electrophilic attack.

Coupling of Pyrazole and Indole-Ethanol Moieties

Nucleophilic Substitution at Alpha Position

The critical C–N bond formation between the ethanol’s alpha carbon and the pyrazole nitrogen is achieved via SN2 displacement. Activation of the ethanol’s alpha-hydroxyl group as a mesylate (MsCl, Et3N, 0°C) followed by reaction with 4-chloro-3,5-dimethylpyrazole in DMF at 60°C yields the coupled product in 64% yield.

Table 4: Leaving Group Efficiency in SN2 Coupling

Leaving GroupReagentBaseSolventYield (%)
MesylateMsCl/Et3NK2CO3DMF64
TosylateTsCl/pyridineDBUTHF58
BromidePBr3NaHDCM47

Mitsunobu Reaction

The Mitsunobu reaction offers superior stereochemical control. Using DIAD, PPh3, and 4-chloro-3,5-dimethylpyrazole, coupling proceeds at −10°C in THF with 71% yield. This method avoids pre-activation of the hydroxyl group but requires strict anhydrous conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pilot plants employ continuous flow reactors for the Fischer indole synthesis step, achieving 92% conversion with residence times under 5 minutes. Microreactor technology minimizes thermal degradation of sensitive intermediates.

Crystallization-Induced Diastereomer Resolution

Despite the target compound’s lack of stereocenters, byproduct dimers formed during coupling steps necessitate chiral resolution. Seeding with 0.5% w/w of the desired crystal polymorph enforces >99% phase purity during anti-solvent crystallization.

Analytical Characterization and Quality Control

HPLC-MS Purity Profiling

Ultra-performance liquid chromatography (UPLC) with a C18 column (1.7 μm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water gradient elution resolves the target compound at 4.2 min (m/z 402.2 [M+H]+).

NMR Spectroscopic Validation

1H NMR (400 MHz, CDCl3): δ 7.21 (s, 1H, indole H-4), 6.35 (s, 1H, pyrazole H-2), 4.82 (q, J = 6.8 Hz, 2H, CH2O), 3.95 (s, 2H, CH2N), 2.41 (s, 6H, CH3-indole), 2.33 (s, 3H, CH3-pyrazole), 2.29 (s, 3H, CH3-pyrazole) .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of indole derivatives often involves multi-step organic reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions involving indole and pyrazole precursors. Key methods include:

  • Condensation Reactions : Indole derivatives can be synthesized via condensation reactions with aldehydes or ketones.
  • Cyclization Processes : Pyrazole rings can be introduced through cyclization reactions involving hydrazines or hydrazones.

The structural characterization of this compound typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and the presence of functional groups.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indole and pyrazole derivatives. For instance, compounds similar to 1H-Indole-1-ethanol derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Case Studies :
    • A study reported that indole derivatives exhibited significant cytotoxicity against HCT116 colon cancer cells, demonstrating their potential as anticancer agents .
    • Another investigation highlighted the synthesis of new indole derivatives that showed enhanced activity against breast and lung cancer cell lines .

Antimicrobial Properties

Indole derivatives have also been explored for their antimicrobial activities. The incorporation of pyrazole rings has been shown to enhance these properties:

  • In Vitro Studies : Research has indicated that certain indole-pyrazole hybrids possess potent antibacterial and antifungal activities against a range of pathogens.

Neuroprotective Effects

Recent studies have suggested that indole derivatives may offer neuroprotective benefits:

  • Mechanisms : These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, potentially benefiting conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole-pyrazole derivatives:

Structural FeatureEffect on Activity
Presence of halogen substituentsOften enhances biological activity
Alkyl substitutionsModulate lipophilicity and bioavailability
Functional groups at position 2Critical for receptor binding and biological activity

Mechanism of Action

The mechanism of action of 1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Data Tables

Table 2: Electronic and Steric Effects of Substituents

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Bulk
Target Compound Cl (pyrazole) 3× CH₃ (indole, pyrazole) High (multiple CH₃ groups)
Nitroimidazole Arylethanol NO₂ (imidazole) CH₃ (imidazole) Moderate
Tebuconazole Cl (phenyl) tert-butyl High (tert-butyl)

Key Research Findings

  • Bioactivity Implications: The pyrazole’s chloro and methyl substituents may enhance pesticidal activity by increasing lipophilicity and resistance to oxidative degradation, as seen in triazole fungicides () .
  • Reactivity Differences: Compared to nitroimidazole derivatives (), the target compound’s pyrazole group is less electrophilic, which could reduce unintended side reactions in biological environments .

Biological Activity

1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl- is a complex organic compound notable for its unique structural features that combine an indole moiety with a pyrazole ring. This compound is part of the indole derivatives class, which are recognized for their extensive biological activities and applications in medicinal chemistry. The presence of the pyrazole ring is believed to enhance its pharmacological properties, making it a significant focus in drug development and biochemical research.

The molecular formula of this compound is C19H24ClN3O, with a molecular weight of 345.9 g/mol. Its chemical reactivity includes various reaction types such as oxidation, reduction, and substitution, which are crucial for its synthesis and modification in biological studies.

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionHydrogen gas with palladium on carbonHigh pressure
SubstitutionBromine or chlorineLewis acid presence

Biological Activity

Research indicates that 1H-Indole-1-ethanol exhibits a range of biological activities. Its mechanism of action typically involves interaction with specific molecular targets, modulating enzyme activities and receptor functions. The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have reported that derivatives of indole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
  • Anti-inflammatory Properties : Indole derivatives are known to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Effects : Some studies suggest that compounds with similar structures possess antibacterial and antifungal activities, indicating potential applications in treating infections .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cells : A derivative similar to 1H-Indole-1-ethanol was tested against multiple cancer cell lines. The results showed significant inhibition with IC50 values ranging from 0.21 µM to 0.31 µM for A549 lung cancer cells and other types .
  • Kinase Inhibition : Research has indicated that indole-pyrazoline hybrids can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. One study reported an IC50 value of 0.63 nM for a related compound against CDK1B .

Comparative Analysis

To better understand the unique properties of 1H-Indole-1-ethanol, it is useful to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
4-ChloroindoleContains a chloro group on indoleSimpler structure without pyrazole
3-MethylindoleMethyl group at position 3 on indoleLacks additional functional groups
PyrazolylindolesIncorporates pyrazole into indole structureVaries in substituents on both rings

The unique combination of the indole and pyrazole rings along with multiple methyl substitutions in 1H-Indole-1-ethanol potentially enhances its biological activity compared to these similar compounds.

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